2-Amino-4-methoxybutan-1-ol CAS 1314909-08-4 properties
2-Amino-4-methoxybutan-1-ol CAS 1314909-08-4 properties
2-Amino-4-methoxybutan-1-ol (CAS 1314909-08-4): A Comprehensive Technical Guide for Drug Development and Synthesis
As a Senior Application Scientist overseeing API process development, I approach building blocks not merely as chemical commodities, but as strategic architectural components. The selection of 2-Amino-4-methoxybutan-1-ol (CAS 1314909-08-4) is a prime example of this philosophy. This bifunctional aliphatic molecule provides a highly versatile 1,2-amino alcohol pharmacophore, coupled with a terminal methoxy group. It is increasingly utilized in the synthesis of complex heterocyclic APIs, including novel splicing modulators for neurodegenerative diseases and advanced morpholine derivatives.
This whitepaper deconstructs the physicochemical properties, mechanistic utility, and self-validating experimental protocols associated with this critical intermediate.
Physicochemical Profiling & Structural Rationale
In drug design, every functional group must justify its presence. The structure of 2-amino-4-methoxybutan-1-ol integrates three distinct reactive/interactive centers:
-
Primary Amine (-NH₂): Serves as the primary nucleophile for amide couplings, reductive aminations, or N-alkylations.
-
Primary Alcohol (-OH): Enables orthogonal reactivity. It can be activated (e.g., via tosylation) for intramolecular cyclization or oxidized to an aldehyde.
-
Terminal Methoxy (-OCH₃): Acts as a stable, non-reactive hydrogen-bond acceptor. Unlike highly lipophilic alkyl chains that can trigger metabolic liabilities (e.g., CYP450 oxidation), the methoxy ether enhances aqueous solubility and improves the pharmacokinetic (PK) profile of the final API.
Table 1: Quantitative Physicochemical Data
| Parameter | Specification / Value | Causality / Strategic Relevance |
| Chemical Name | 2-Amino-4-methoxybutan-1-ol | Provides a 1,2-amino alcohol motif essential for heterocycle synthesis. |
| CAS Registry Number | 1314909-08-4 | Standard identifier for regulatory and procurement tracking. |
| Molecular Formula | C₅H₁₃NO₂ | Low molecular weight ensures minimal penalty to the overall API mass (Rule of 5). |
| Molecular Weight | 119.16 g/mol | Facilitates high atom economy in multi-step convergent syntheses. |
| Purity Standard | ≥ 98.0% (HPLC/GC) | Critical threshold to prevent side-reactions from isomeric or unreacted impurities. |
| Storage Conditions | 20°C, inert atmosphere | Prevents oxidative degradation of the primary amine over prolonged storage. |
Data supported by commercial manufacturing specifications [1].
Mechanistic Applications in Advanced Therapeutics
The true value of 2-amino-4-methoxybutan-1-ol lies in its ability to act as a precursor for rigidified heterocyclic scaffolds.
Application A: Splicing Modulators for Spinocerebellar Ataxia 3 (SCA3)
SCA3 is a devastating neurodegenerative disorder caused by polyglutamine expansion in the ataxin-3 protein. Recent breakthroughs detailed in highlight the use of 2-amino-4-methoxybutan-1-ol in synthesizing small-molecule splicing modulators [2]. The intermediate is integrated into the core scaffold to alter pre-mRNA splicing, ultimately reducing the translation of the toxic polyQ-expanded protein. The methoxy group is critical here, as it optimizes blood-brain barrier (BBB) penetration by balancing the molecule's polar surface area (PSA).
Pathway demonstrating the integration of CAS 1314909-08-4 into SCA3 splicing modulators.
Application B: Novel Morpholine Derivatives
As documented in, this compound is a highly efficient precursor for substituted morpholines [3]. By selectively N-alkylating the primary amine and subsequently activating the primary alcohol (via mesylation or tosylation), the molecule undergoes a rapid intramolecular cyclization under basic conditions to yield a morpholine ring featuring a methoxyethyl side chain.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocol details the standard amide coupling of 2-amino-4-methoxybutan-1-ol to a generic carboxylic acid API precursor.
The Causality of the Design: This protocol is engineered to be a self-validating system. Every step contains an intrinsic chemical checkpoint that confirms the success of the previous action.
Protocol: HATU-Mediated Amide Coupling
Reagents Required:
-
2-Amino-4-methoxybutan-1-ol (1.0 eq)
-
Target Carboxylic Acid (1.05 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation & Activation: Dissolve the target carboxylic acid and HATU in anhydrous DMF under a nitrogen atmosphere.
-
Causality: Anhydrous conditions are mandatory. Moisture will compete with the amine for the activated O-7-azabenzotriazole ester, leading to hydrolysis back to the starting acid and severely depressing the yield.
-
-
Base Addition: Add DIPEA dropwise, stirring for 15 minutes at room temperature.
-
Validation Checkpoint: The solution will typically undergo a distinct color change (often turning pale yellow), indicating the successful formation of the active ester.
-
-
Amine Introduction: Add 2-amino-4-methoxybutan-1-ol slowly to the reaction mixture. Stir at room temperature for 2-4 hours.
-
Causality: HATU is chosen over EDC/HOBt because it accelerates the coupling of sterically hindered substrates, driving the reaction to completion faster and minimizing potential epimerization.
-
-
In-Process Control (IPC): Monitor via LC-MS.
-
Validation Checkpoint: The protocol self-validates here. The complete disappearance of the amine's mass signal (m/z 120.1 [M+H]⁺) and the emergence of the product mass confirms successful coupling.
-
-
Quench & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and wash with saturated aqueous NH₄Cl.
-
Causality: NH₄Cl is mildly acidic. It neutralizes excess DIPEA without protonating the newly formed amide, preventing the product from partitioning into the aqueous layer.
-
-
Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Self-validating workflow for the HATU-mediated amide coupling of CAS 1314909-08-4.
Analytical Validation & Quality Control
For downstream cGMP applications, the purity of 2-amino-4-methoxybutan-1-ol must be rigorously verified.
-
¹H NMR (CDCl₃): Key diagnostic peaks include the singlet for the methoxy group (-OCH₃) around 3.3 ppm, and the multiplet for the proton adjacent to the amine (C2-H).
-
Mass Spectrometry (ESI+): A strong molecular ion peak at m/z 120.1 [M+H]⁺ is required. The absence of m/z 102.1 (loss of water) in mild ionization conditions confirms the stability of the primary alcohol prior to reaction.
By understanding the mechanistic causality behind its reactivity and implementing self-validating protocols, drug development professionals can leverage 2-amino-4-methoxybutan-1-ol to construct highly sophisticated, targeted therapeutics.
References
- Title: Compositions useful for modulating splicing (WO2023220439A1)
- Title: Novel morpholine derivative or salt thereof (WO2015030057A1)



